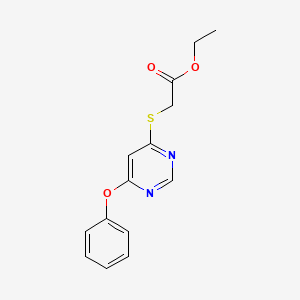
Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, ethyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenoxy group attached to a pyrimidinyl ring, which is further linked to an acetic acid moiety through a thioether bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, ethyl ester typically involves the reaction of 6-phenoxy-4-pyrimidinethiol with ethyl bromoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the electrophilic carbon of the ethyl bromoacetate, resulting in the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding alcohol.
Substitution: Derivatives with substituted phenoxy groups.
Applications De Recherche Scientifique
Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, ethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, ethyl ester involves its interaction with specific molecular targets. The phenoxy and pyrimidinyl groups may interact with enzymes or receptors, modulating their activity. The thioether bond can also play a role in the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, methyl ester
- Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, propyl ester
- Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, butyl ester
Uniqueness
Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl ester moiety provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications.
Propriétés
Numéro CAS |
124041-06-1 |
|---|---|
Formule moléculaire |
C14H14N2O3S |
Poids moléculaire |
290.34 g/mol |
Nom IUPAC |
ethyl 2-(6-phenoxypyrimidin-4-yl)sulfanylacetate |
InChI |
InChI=1S/C14H14N2O3S/c1-2-18-14(17)9-20-13-8-12(15-10-16-13)19-11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3 |
Clé InChI |
GDGHVRVHUWTKKX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CSC1=NC=NC(=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


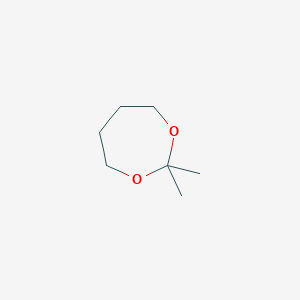

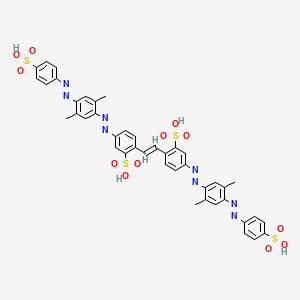
![(E)-but-2-enedioic acid;6-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12706414.png)
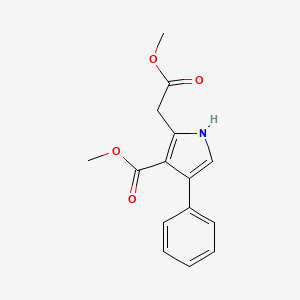
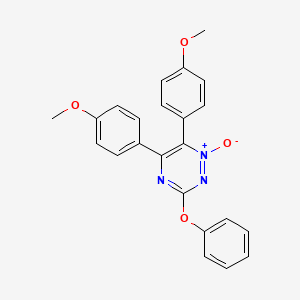

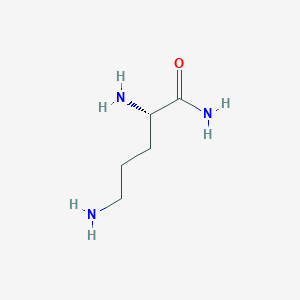
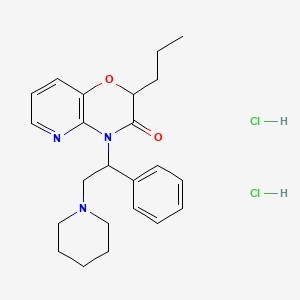
![Azd 9821 [who-DD]](/img/structure/B12706430.png)
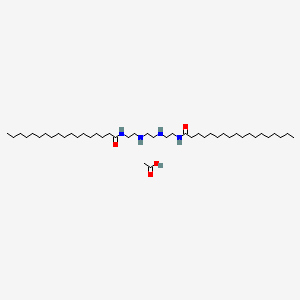
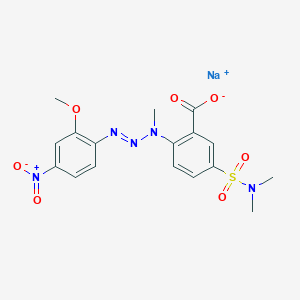
![2-[[(E)-[amino-(cyanoamino)methylidene]amino]methyl]-1-cyanoguanidine](/img/structure/B12706445.png)

